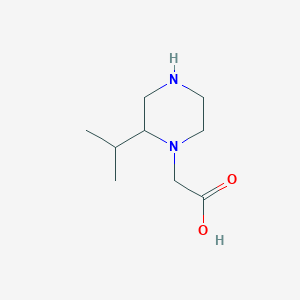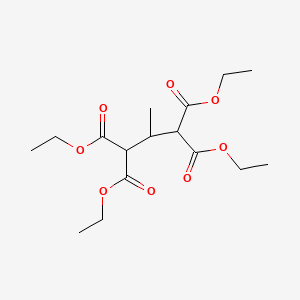
2,3-bis(1H-indol-3-yl)quinoxaline;phosphoric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-bis(1H-indol-3-yl)quinoxaline;phosphoric acid is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of indole and quinoxaline moieties, which are fused together
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(1H-indol-3-yl)quinoxaline typically involves the condensation of isatin with o-phenylenediamine . This reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles as catalysts, which have shown high efficiency under microwave irradiation and aqueous conditions, respectively .
Industrial Production Methods
While specific industrial production methods for 2,3-bis(1H-indol-3-yl)quinoxaline are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of efficient catalysts and optimized reaction conditions are crucial for industrial-scale production to ensure high yields and cost-effectiveness.
化学反应分析
Types of Reactions
2,3-bis(1H-indol-3-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the indole moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups into the indole rings.
科学研究应用
2,3-bis(1H-indol-3-yl)quinoxaline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,3-bis(1H-indol-3-yl)quinoxaline involves its interaction with molecular targets such as DNA and enzymes. It can intercalate into DNA, stabilizing the DNA duplex and inhibiting the replication of viral and cancer cells . Additionally, it may interact with specific enzymes, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Indolo[2,3-b]quinoxaline: Shares a similar structural framework and exhibits comparable biological activities.
6H-indolo[2,3-b]quinoxaline: Known for its cytotoxic and antiviral properties.
1,2,3-triazole derivatives: These compounds also possess significant biological activities and are used in various applications.
Uniqueness
2,3-bis(1H-indol-3-yl)quinoxaline stands out due to its unique combination of indole and quinoxaline moieties, which confer a distinct set of chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
属性
CAS 编号 |
923298-06-0 |
|---|---|
分子式 |
C24H19N4O4P |
分子量 |
458.4 g/mol |
IUPAC 名称 |
2,3-bis(1H-indol-3-yl)quinoxaline;phosphoric acid |
InChI |
InChI=1S/C24H16N4.H3O4P/c1-3-9-19-15(7-1)17(13-25-19)23-24(28-22-12-6-5-11-21(22)27-23)18-14-26-20-10-4-2-8-16(18)20;1-5(2,3)4/h1-14,25-26H;(H3,1,2,3,4) |
InChI 键 |
PCKXPBHGTNKWET-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4N=C3C5=CNC6=CC=CC=C65.OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170486.png)



![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170504.png)
![Benzamide, N-[3-[7-amino-4-[[4-(4-morpholinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-2-methylphenyl]-4-(dimethylamino)-](/img/structure/B14170507.png)
![N-[2-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]-1H-benzotriazole-1-acetamide](/img/structure/B14170514.png)

![1,1'-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14170525.png)


![Methyl 3'-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B14170547.png)
![[2-[(5R,8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14170554.png)
![1,1'-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine]](/img/structure/B14170563.png)
